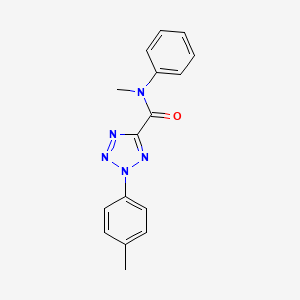

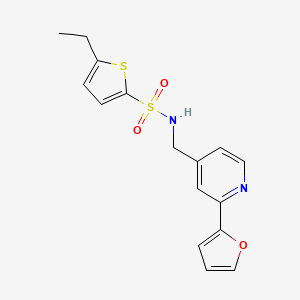

5-(4-chlorophenoxy)-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "5-(4-chlorophenoxy)-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde" is a derivative of the pyrazole class, which is known for its diverse biological activities and applications in pharmaceutical chemistry. Pyrazole derivatives are often synthesized for their potential use in medicinal chemistry due to their pharmacological properties.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the Sonogashira-type cross-coupling reactions have been employed to synthesize 5-alkynyl-1H-pyrazole-4-carbaldehydes, which are further treated to yield different pyrazole-containing compounds . The Vilsmeier-Haack reaction is another method used to prepare pyrazole carbaldehydes, which can then be used to synthesize chalcones and dipyrazolopyridines . Additionally, ultrasonic conditions have been utilized to synthesize dihydropyrazole derivatives from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, offering advantages such as shorter reaction times and good yields .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be determined using various spectroscopic techniques. X-ray diffraction has been used to determine the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, revealing the coplanarity of the aldehydic fragment with the adjacent pyrazole ring . Infrared and Raman spectroscopy, along with density functional theory (DFT) calculations, have been employed to investigate the vibrational frequencies and molecular geometry of similar compounds .

Chemical Reactions Analysis

Pyrazole carbaldehydes can undergo a variety of chemical reactions. For example, they can react with cyclohexylamine to yield different products depending on the aryl substituent, which can result in hydrogen-bonded sheets or dimers . They can also undergo thermal condensation with aromatic aldehydes to form colored 4-arylidene-2-pyrazolin-5-ones with high yields .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. Solvatochromic studies have shown that the emission spectrum and quantum yield of these compounds can vary significantly in different solvents . The presence of substituents like fluorine or chlorine atoms can affect the molecule's electronic properties, such as charge transfer and electrostatic potential, which are important for understanding their reactivity and potential biological activity .

Scientific Research Applications

Chemistry and Heterocycles Synthesis

- The chemistry of pyrazoline derivatives, like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, has been extensively studied for its utility in synthesizing a diverse range of heterocyclic compounds. These compounds serve as building blocks for creating pyrazolo-imidazoles, thiazoles, spiropyridines, and more, illustrating the versatility of pyrazoline-based compounds in chemical synthesis (Gomaa & Ali, 2020).

Environmental Applications

- Chlorophenols, structurally related to the chlorophenoxy group in the queried compound, have been investigated for their presence and impact in municipal solid waste incineration. Studies on chlorophenols underscore their significance as precursors to dioxins, shedding light on the environmental aspects of similar chemical groups (Peng et al., 2016).

Biological Activity

- The pyrazole core is central to many biologically active compounds, highlighting the importance of pyrazole and its derivatives in pharmacology and medicinal chemistry. Pyrazoline compounds, in particular, are noted for their anticancer, anti-inflammatory, and analgesic properties, among others, indicating the potential therapeutic applications of similar compounds (Shaaban et al., 2012).

Antioxidant Evaluation

- Research on isoxazolone derivatives, related in structure to pyrazole compounds, demonstrates their significant medicinal and biological properties. The study of these derivatives contributes to the development of new therapeutic agents, reflecting the ongoing interest in exploring the biological activities of heterocyclic compounds (Laroum et al., 2019).

properties

IUPAC Name |

5-(4-chlorophenoxy)-1-methyl-3-phenylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O2/c1-20-17(22-14-9-7-13(18)8-10-14)15(11-21)16(19-20)12-5-3-2-4-6-12/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHNSYFWTKCOKRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC=CC=C2)C=O)OC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-chlorophenoxy)-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Fluorophenyl)-4-({[5-(4-fluorophenyl)-1,3-oxazol-2-yl]thio}acetyl)piperazine](/img/structure/B2532431.png)

![3,9-dimethyl-1-[(4-methylphenyl)methyl]-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2532432.png)

![Benzyl 2-[(2s)-2-[(2r)-2-(2-{[(tert-butoxy)carbonyl]aminoacetamido)-3-phenylpropanamido]-4-methylpentanamido]acetate](/img/structure/B2532437.png)

![2-Chloro-N-[[3-(oxolan-2-ylmethoxymethyl)phenyl]methyl]acetamide](/img/structure/B2532438.png)

![N-(cyclopropylmethyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2532441.png)

![(E)-N-benzyl-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2532445.png)

![Methyl 5-[(dimethylamino)carbonyl]-2-isothiocyanato-4-methylthiophene-3-carboxylate](/img/structure/B2532446.png)